What are the fundamental properties of hexahydroxybenzene?
What are the fundamental properties of hexahydroxybenzene?
Abstract: Hexahydroxybenzene (HHB), also known as benzenehexol, is a unique polyhydroxylated aromatic compound with the chemical formula C₆H₆O₆.[1] It consists of a benzene (B151609) ring where each carbon atom is substituted with a hydroxyl group.[2] This fully substituted arrangement imparts distinct chemical and physical properties, making it a molecule of significant interest in materials science, organic synthesis, and potentially in drug development. This guide provides an in-depth overview of the fundamental properties of hexahydroxybenzene, including its physicochemical characteristics, synthesis, purification, and analytical methodologies.
Physicochemical Properties of Hexahydroxybenzene
Hexahydroxybenzene is typically a white to gray or brown crystalline solid at room temperature.[2][3] Its highly polar structure, due to the six hydroxyl groups, significantly influences its physical properties, such as its high solubility in hot water.[1][2] A summary of its key quantitative properties is presented in Table 1. Note that some reported physical properties, such as melting and boiling points, show significant variation in the literature, which may be attributable to different polymorphic forms or the presence of impurities.[1][4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆ | [1][2][4][6][7] |
| Molecular Weight | 174.11 g/mol | [1][3][6] |
| Appearance | White to Gray to Brown powder to crystal | [2][3][4][5] |
| Melting Point | >300 °C or >310 °C (decomposes) | [7][8][9][10] |
| Solubility | Soluble in hot water; Freely soluble (999 g/L at 25 °C, calculated) | [1][3][9] |
| Density | 2.176 ± 0.06 g/cm³ (calculated) | [9] |
| pKa (predicted) | 9.17 ± 0.33 | [3][4][5] |
| CAS Number | 608-80-0 | [1][4][6] |
Chemical Properties and Reactivity
The chemistry of hexahydroxybenzene is dominated by its six hydroxyl groups. These groups make the molecule an effective electron donor and susceptible to oxidation.
-
Acidity : The hydroxyl groups can deprotonate to form the hexaanion C₆O₆⁶⁻.[1]
-
Oxidation : HHB can be oxidized to produce compounds like tetrahydroxy-p-benzoquinone (THBQ) and rhodizonic acid.[1][10] This susceptibility to oxidation means that its synthesis and handling often require an inert atmosphere to prevent degradation.[1][8]
-
Complexation : The hydroxyl groups are excellent ligands for metal ions, enabling HHB to form stable complexes.[1] This property is fundamental to its use in the synthesis of metal-organic frameworks (MOFs).[1]
-
Derivatization : The hydroxyl groups can be readily derivatized. For example, acetylation with acetic anhydride (B1165640) yields hexaacetylhexahydroxybenzene (m.p. 220-203 °C), and reaction with benzoyl chloride can form the hexabenzoate ester (m.p. 323–325°C).[1][8]
Biological Activity and Applications
Hexahydroxybenzene's unique structure underpins its utility in various scientific and industrial fields.
-
Metal-Organic Frameworks (MOFs) : HHB is a crucial building block for creating two-dimensional (2D) conductive MOFs.[1] These materials possess a graphene-like honeycomb lattice structure and are being investigated for applications in nanoelectronics, sensors, and next-generation energy storage systems like rechargeable batteries and supercapacitors.[1]
-
Organic Synthesis : It serves as a chemical intermediate for producing a range of other organic compounds, including pharmaceuticals and agrochemicals.[1] It has also been used as a starting material for the synthesis of biologically important inositols through hydrogenation.[8]
-
Liquid Crystals : Partially O-alkylated derivatives of hexahydroxybenzene have been explored for their potential as discotic liquid crystals.[1]
-
Antioxidant Properties : Due to its ability to scavenge free radicals and chelate metal ions, hexahydroxybenzene exhibits antioxidant properties, offering potential cellular protection against oxidative stress.[1]
No specific signaling pathways involving hexahydroxybenzene were detailed in the provided search results. Its biological activity appears to stem from its general properties as a polyphenol, such as its antioxidant and metal-chelating capabilities.[1]
Experimental Protocols
Synthesis of Hexahydroxybenzene
A common and convenient laboratory synthesis involves the reduction of tetrahydroxy-p-benzoquinone (THBQ).[1][8]
Materials:
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
2.4 N Hydrochloric acid (HCl)
-
12 N Hydrochloric acid (HCl)
-
Decolorizing carbon
-
Nitrogen or Carbon Dioxide gas source
Procedure:
-
In a 1.5-L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 mL of boiling 2.4 N hydrochloric acid.[8]
-
To the boiling, deep-red solution, rapidly add 100 g (0.44 mole) of stannous chloride dihydrate.[8] The color will disappear, and grayish crystals of crude hexahydroxybenzene will precipitate.[8]
-
Add 250 mL of 12 N HCl and heat the mixture to boiling with constant stirring.[8]
-
Remove the beaker from the heat, add an additional 600 mL of 12 N HCl, and cool the solution in a refrigerator to allow for complete precipitation.[8]
-
Collect the crude product by filtration.[11]
Purification by Recrystallization
The crude product from the synthesis is often colored due to oxidation and requires purification.[8]
Procedure:
-
Dissolve the crude hexahydroxybenzene (from the previous step) in 450 mL of hot 2.4 N HCl containing 3 g of hydrated stannous chloride (to prevent oxidation) and 1 g of decolorizing carbon.[8]
-
Filter the hot solution through a sintered-glass Büchner funnel to remove the decolorizing carbon and any other insoluble impurities.[8] Filter paper should be avoided as it is attacked by strong acid.[8]
-
Rinse the carbon with 75 mL of boiling water and combine the rinse with the filtrate.[8]
-
To the hot filtrate, add 1 L of 12 N HCl and cool the mixture in a refrigerator.[8]
-
Snow-white crystals of pure hexahydroxybenzene will separate.[8] Collect the crystals by filtration under an inert atmosphere (N₂ or CO₂) to prevent air oxidation, which can cause a pink coloration to develop on the crystals.[8]
-
Wash the collected crystals with 100 mL of a cold 1:1 mixture of ethanol and 12 N HCl.[8]
-
Dry the purified crystals in a vacuum desiccator over sodium hydroxide (B78521) pellets. The expected yield is 7.1–7.8 g (70–77%).[8]
Characterization by Melting Point Determination
The purity of the final product can be assessed by its melting point. A pure compound will have a sharp melting range, while impurities typically depress and broaden the range.[12] The decomposition point of hexahydroxybenzene is not a reliable indicator of purity; a light color is a better sign, as trace amounts of oxidized impurities cause intense coloration.[8]
Procedure:
-
Place a small amount of the dry, purified hexahydroxybenzene into a capillary tube, ensuring the sample height is 2-3 mm.[13]
-
Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it down a long glass tube.[13][14]
-
Place the capillary tube into a melting point apparatus.[12][13]
-
Heat rapidly to approximately 20°C below the expected decomposition temperature (>310°C).[13]
-
Then, decrease the heating rate to about 1-2°C per minute.[12][13]
-
Observe the sample and record the temperature at which decomposition or significant color change occurs.[12]
General Protocols for Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a standard technique for quantifying phenolic compounds.[15][16] The benzene ring in phenols strongly absorbs UV light, typically around 280 nm.[17]
-
Prepare a dilute solution of hexahydroxybenzene in a suitable solvent (e.g., water or ethanol).
-
Use a quartz cuvette to measure the absorbance spectrum over the UV-Vis range (typically 200-800 nm).[15]
-
The characteristic absorption peaks can be used for qualitative identification and, with appropriate calibration, for quantitative analysis.[16][18]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule.
-
Prepare the sample, typically by mixing a small amount with KBr powder and pressing it into a pellet, or by analyzing it as a mull.
-
Acquire the IR spectrum.
-
For hexahydroxybenzene, a prominent, broad absorption band is expected in the 3570–3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups.[19][20] Characteristic aromatic C-H stretching peaks may also be observed between 3100 and 3000 cm⁻¹.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and chemical environment of the atoms in a molecule.
-
Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.[21][22]
-
Filter the solution to remove any particulate matter, which can degrade spectral quality.[21][23]
-
Acquire the ¹H and ¹³C NMR spectra. Due to the high symmetry of the hexahydroxybenzene molecule, simple spectra are expected. The ¹H NMR should show a single peak for the six equivalent hydroxyl protons, and the ¹³C NMR should show a single peak for the six equivalent aromatic carbons.
Visualizations
Caption: Workflow for the synthesis and purification of hexahydroxybenzene.
Caption: Core properties and applications of hexahydroxybenzene.
References
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